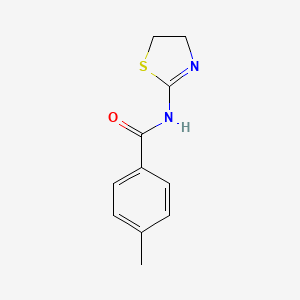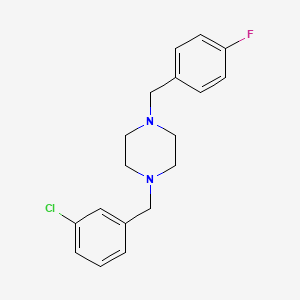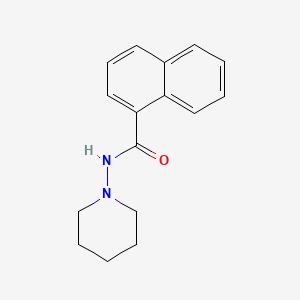![molecular formula C16H14O6 B5852084 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate, also known as CDDO-Im, is a synthetic triterpenoid compound that has been the subject of extensive scientific research. This compound is derived from the natural triterpenoid, oleanolic acid, and has been found to have a wide range of potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate is complex and involves multiple pathways. It has been shown to activate the Nrf2 pathway, which is responsible for regulating the body's antioxidant response. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate. One area of research could focus on the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound, including its use in the treatment of neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Finally, research could be conducted to investigate the potential synergy between this compound and other compounds, which could lead to the development of new combination therapies.
Méthodes De Synthèse
The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate involves the conversion of oleanolic acid to CDDO, which is then reacted with imidazole to produce this compound. This process involves several steps and requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-8(17)20-10-6-13(21-9(2)18)15-11-4-3-5-12(11)16(19)22-14(15)7-10/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNIIYPYMWIMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)

![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)



![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)

![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)
